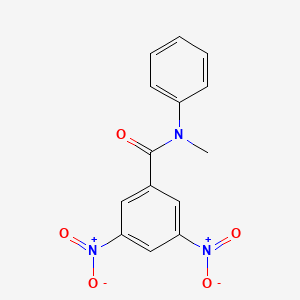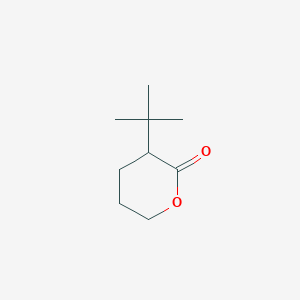
3-tert-Butyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyloxan-2-one is an organic compound that belongs to the class of oxanones It is characterized by a tert-butyl group attached to the third carbon of an oxan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-tert-Butyloxan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with an appropriate oxanone precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxanone ring.
Another method involves the use of Grignard reagents. In this approach, tert-butyl magnesium chloride reacts with an oxanone precursor to form the desired product. This reaction is usually carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Halogenation, for example, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-tert-Butyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-tert-Butyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyloxan-2-one: Similar structure but with the tert-butyl group attached to the second carbon.
3-tert-Butyl-2-oxanone: A structural isomer with the oxanone ring in a different configuration.
tert-Butyl oxanone: A general term for oxanones with tert-butyl groups.
Uniqueness
3-tert-Butyloxan-2-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, influencing its behavior in chemical reactions and making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
59726-49-7 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-tert-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6-11-8(7)10/h7H,4-6H2,1-3H3 |
Clé InChI |
UATOOCQWTCKTNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


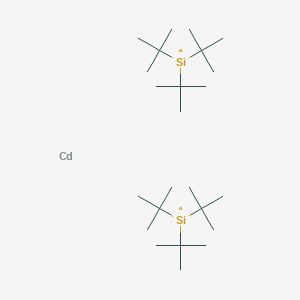
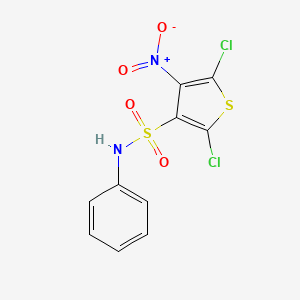
![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)


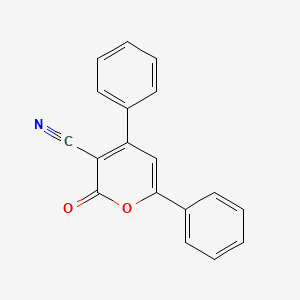
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

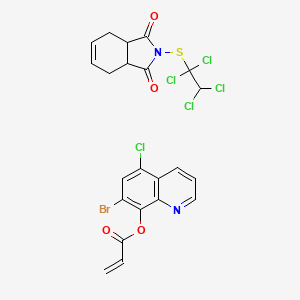
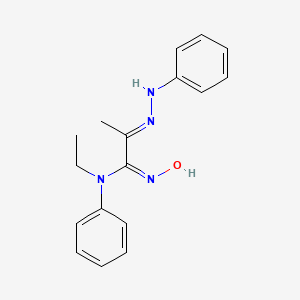
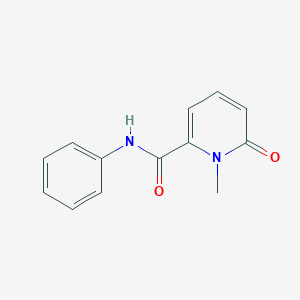
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
